3-fluoropyridine-2-sulfonyl chloride

描述

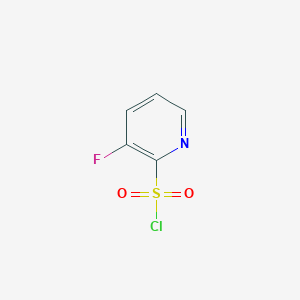

3-Fluoropyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C5H3ClFNO2S.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-hydroxy-2-fluoropyridine with sulfonyl chloride reagents under controlled conditions . Another approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .

Industrial Production Methods: Industrial production of this compound often employs high-yield methods using advanced fluorinating agents such as Selectfluor® . These methods ensure efficient production with minimal by-products, making the process economically viable for large-scale manufacturing.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles, forming sulfonamides, sulfonate esters, and thiosulfonates.

Reagents and Products

| Nucleophile | Reagent/Conditions | Product | Key Features |

|---|---|---|---|

| Amines | Room temperature, anhydrous solvent | 3-Fluoropyridine-2-sulfonamide | High yields with primary amines |

| Alcohols | Base (e.g., pyridine), 0–25°C | Sulfonate ester | Stabilized by electron-withdrawing groups |

| Thiols | Mild conditions, polar aprotic solvent | Thiosulfonate | Sensitive to oxidation |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the electrophilic sulfur atom.

-

Expulsion of chloride ion , forming the substitution product.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-withdrawing sulfonyl chloride and fluorine substituents direct EAS to specific positions.

Positional Selectivity

Example Reaction :

Nitration at the 4-position (para to fluorine) yields 3-fluoro-4-nitropyridine-2-sulfonyl chloride .

Reduction Reactions

The sulfonyl chloride group is reduced to sulfinic acid or thiol derivatives under controlled conditions.

Reducing Agents and Outcomes

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 3-Fluoropyridine-2-sulfinic acid | 60–70% |

| Zn/HCl | Aqueous HCl, reflux | 3-Fluoropyridine-2-thiol | 40–50% |

Note : Over-reduction can lead to desulfurization, necessitating precise stoichiometry.

Coupling Reactions

The sulfonyl chloride participates in cross-coupling reactions, enabling C–S bond formation.

Palladium-Catalyzed Couplings

| Substrate | Catalyst System | Product | Application |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl sulfones | Pharmaceutical synthesis |

| Alkynes | CuI, Et₃N | Alkynyl sulfonamides | Agrochemical intermediates |

Key Advantage : The fluorine substituent enhances oxidative stability during catalysis .

Hydrolysis and Stability

3-Fluoropyridine-2-sulfonyl chloride hydrolyzes in aqueous media to form sulfonic acid derivatives.

Hydrolysis Pathways

| Conditions | Product | Kinetics |

|---|---|---|

| Neutral H₂O, 25°C | 3-Fluoropyridine-2-sulfonic acid | Slow (hours) |

| Acidic H₂O (HCl) | Rapid hydrolysis | Complete in <1 hour |

Stability Note : Storage under anhydrous conditions at –20°C is recommended to prevent degradation.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Pyridine) | Governing Factor |

|---|---|---|

| Nucleophilic substitution | 10× faster | Electron-withdrawing sulfonyl group |

| EAS | 5× slower | Deactivation by fluorine and sulfonyl |

科学研究应用

Scientific Research Applications of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride

5-Chloro-3-fluoropyridine-2-sulfonyl chloride (CAS number 1261737-23-8) is a sulfonyl chloride derivative of pyridine with diverse chemical reactivity, making it a valuable building block in pharmaceutical synthesis and other chemical applications. It is particularly useful in medicinal chemistry due to its potential biological activities.

Applications

5-Chloro-3-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

- Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Biology: It is employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

- Medicine: It is investigated for its potential use in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.

- Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

The biological activity of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride is attributed to its ability to interact with various biological macromolecules. Research indicates that pyridine derivatives can possess antibacterial and antifungal properties, potentially through the disruption of microbial cell membranes or inhibition of key metabolic processes. Certain sulfonyl chlorides have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound may act as an inhibitor for certain enzymes, including proteases and kinases, which are crucial in disease pathways such as cancer and inflammation.

Case Studies

- Antimicrobial Efficacy: A study demonstrated that 5-Chloro-3-fluoropyridine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, where the mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Kinases: Research on related sulfonyl chlorides has shown their potential as kinase inhibitors. For instance, a compound structurally similar to 5-Chloro-3-fluoropyridine was found to inhibit the activity of specific kinases involved in cancer progression, suggesting a potential therapeutic application in oncology.

- Synthesis and Evaluation: A synthetic route for this compound has been developed, leading to its evaluation in various biological assays. The compound showed promising results in inhibiting target enzymes linked to inflammatory responses.

作用机制

The mechanism of action of 3-fluoropyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is leveraged in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry .

相似化合物的比较

2-Fluoropyridine-3-sulfonyl Chloride: Shares similar reactivity but differs in the position of the fluorine atom.

4-Fluoropyridine-2-sulfonyl Chloride: Another positional isomer with distinct chemical properties.

Uniqueness: 3-Fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds that are not easily accessible through other fluoropyridine derivatives .

生物活性

3-Fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHClFNOS

- Molecular Weight : 195.60 g/mol

The presence of the fluorine atom and the sulfonyl chloride group contributes to its reactivity and potential biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides are known to act as electrophiles that can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This property is particularly relevant in the context of protease inhibitors and other enzyme targets .

- Reactive Probes : The compound can serve as a reactive probe in chemical biology, allowing for the mapping of enzyme binding sites and assessment of protein interactions .

- Antitumor Activity : Preliminary studies indicate that compounds containing sulfonyl groups may exhibit antitumor properties by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) .

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoropyridine with sulfonyl chloride reagents under controlled conditions. The general procedure includes:

- Starting Material : 3-Fluoropyridine

- Reagents : Sulfonyl chlorides (e.g., chlorosulfonic acid)

- Conditions : Reaction under anhydrous conditions, often at elevated temperatures.

This synthetic route allows for the efficient production of this compound with high yields.

In Vitro Studies

A summary of key findings from in vitro studies on the biological activity of this compound is presented below:

| Study | Target | IC (µM) | Mechanism |

|---|---|---|---|

| Tumor Cells (PACA2) | 44.4 | Induction of ROS | |

| Tumor Cells (HCT116) | 17.8 | Apoptosis via gene regulation | |

| Proteases | 5 nM | Covalent modification |

These results indicate that this compound possesses notable inhibitory effects on various biological targets, particularly in cancer research.

Case Studies

- Protease Inhibition : In a study focusing on sulfonyl fluorides as covalent warheads, it was found that compounds similar to this compound effectively inhibited serine proteases by modifying active site residues . This highlights its potential application in drug design targeting proteolytic enzymes.

- Anticancer Activity : A recent investigation demonstrated that derivatives containing the sulfonyl group could down-regulate critical tumor suppressor genes like TP53 and BRCA1, suggesting a pathway through which these compounds may exert their antitumor effects .

属性

IUPAC Name |

3-fluoropyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEHPYAEFLJFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。